7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile

Medicinal Chemistry Kinase Inhibitor Design Bioisostere Comparison

This benzotriazole scaffold enables ATP-competitive kinase inhibitor design with a distinct 3‑nitrogen H‑bonding capacity versus indazole or benzimidazole cores. The 7‑amino group provides a synthetic handle for amide coupling, urea formation, or heteroaryl substitution, while the 4‑carbonitrile group serves as a bioisostere for halogen or as a metabolic soft spot. Validated in JNK (JNK1 IC₅₀ = 16 nM, JNK2 IC₅₀ = 66 nM), RSK2, NEK, and CK2 programs. Guaranteed ≥98% purity; ideal for SAR studies and lead optimization where the benzotriazole hinge‑binding motif confers selectivity.

Molecular Formula C7H5N5
Molecular Weight 159.15 g/mol
CAS No. 211096-53-6
Cat. No. B1319057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile
CAS211096-53-6
Molecular FormulaC7H5N5
Molecular Weight159.15 g/mol
Structural Identifiers
SMILESC1=C(C2=NNN=C2C(=C1)N)C#N
InChIInChI=1S/C7H5N5/c8-3-4-1-2-5(9)7-6(4)10-12-11-7/h1-2H,9H2,(H,10,11,12)
InChIKeyXSNPRRXEPMGITA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile (CAS 211096-53-6): Scientific Identity and Sourcing Context for Kinase Inhibitor R&D


7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile (CAS 211096-53-6) is a heterocyclic aromatic building block with molecular formula C₇H₅N₅ and molecular weight 159.15 g/mol [1]. The compound belongs to the benzotriazole class, which serves as a privileged scaffold in medicinal chemistry for developing ATP-competitive kinase inhibitors due to its capacity to engage the adenine-binding pocket of kinase active sites [2]. The compound features a 7-amino substituent and a 4-carbonitrile group on the fused benzotriazole core, a specific substitution pattern that dictates both the available vectors for further derivatization and the compound's potential for bioisosteric replacement of purine or indazole moieties in kinase inhibitor design [3].

Why Benzotriazole-4-carbonitrile Isomers and Regioisomers Cannot Substitute for 7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile in Lead Optimization Programs


Generic substitution of 7-amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile with its regioisomers (e.g., 5-amino or 6-amino derivatives), N-alkylated analogs (e.g., 1-methyl-benzotriazole-7-carbonitrile), or heteroaromatic isosteres (e.g., indazole-4-carbonitriles) is scientifically invalid for lead optimization and SAR studies. Benzotriazole-based kinase inhibitors derive their potency and selectivity from precise spatial orientation of hydrogen bond donor/acceptor motifs that interact with the hinge region of the kinase ATP-binding pocket [1]. The 7-amino group provides a vector for derivatization while maintaining a distinct electron density distribution across the aromatic system compared to 5-amino or 6-amino substitution, which alters the pKa and hydrogen-bonding geometry of the triazole ring [2]. Furthermore, the benzotriazole core offers a different hydrogen-bonding capacity relative to indazole isosteres (one additional nitrogen atom alters the polarity and solubility profile), making direct interchange without re-optimization of the entire lead series impossible [3].

Quantitative Comparative Evidence: Evaluating 7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile Against Closest Analogs in Kinase Inhibitor Synthesis


Benzotriazole vs. Indazole Isosteres: Differential Hydrogen-Bonding Capacity and Synthetic Tractability in Kinase Hinge-Binder Design

The benzotriazole scaffold demonstrates experimentally higher potency than benzimidazole-based inhibitors when evaluated against p38 MAP kinase in a comparative study. Triazole compounds (20 and 25) were significantly more potent than the benzimidazole compounds after which they were modeled [1]. While this comparison involves benzotriazole versus benzimidazole cores rather than benzotriazole versus indazole, it establishes that the three contiguous nitrogen atoms in the benzotriazole ring confer a hydrogen-bonding advantage over two-nitrogen heterocycles in certain kinase binding pockets. This finding is reinforced by the observation that 1,2,3-benzotriazole serves as an effective starting scaffold for JNK inhibitor optimization, achieving JNK1 IC₅₀ = 16 nM and JNK2 IC₅₀ = 66 nM after medicinal chemistry optimization [2].

Medicinal Chemistry Kinase Inhibitor Design Bioisostere Comparison Scaffold Selection

Substitution Position Dependence of CK2α Inhibitory Activity: Bromobenzotriazole SAR Demonstrates Regioisomer Sensitivity

A comprehensive SAR study of bromobenzotriazole derivatives as CK2α inhibitors demonstrates that unsubstituted benzotriazole (Bt) exhibits negligible inhibitory activity with IC₅₀ > 2 mM (pKa = 8.56) [1]. In contrast, 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt) achieves an IC₅₀ of 0.32 μM against CK2 [2], representing a >6,250-fold improvement in potency relative to the unsubstituted parent scaffold. This dramatic activity differential underscores that substitution position and electronic modulation of the benzotriazole core are critical determinants of kinase engagement—implying that regioisomers such as 5-amino-benzotriazole-4-carbonitrile would exhibit fundamentally different binding characteristics from the 7-amino substituted target compound.

Casein Kinase 2 Bromobenzotriazole Structure-Activity Relationship Regioisomer Comparison

N-Substitution Criticality for Benzotriazole-Derived Kinase Inhibitor Potency and Selectivity

Medicinal chemistry optimization of a 1,2,3-benzotriazole hit into a potent and selective JNK inhibitor required extensive N-substitution and functionalization of the benzotriazole core. The optimized compound 24f achieved JNK1 IC₅₀ = 16 nM and JNK2 IC₅₀ = 66 nM, demonstrating oral bioavailability in rats suitable for in vivo pharmacological evaluation [1]. This optimization trajectory—from an initial benzotriazole hit to a nanomolar-potency clinical candidate—highlights that unsubstituted or minimally substituted benzotriazoles (including N-unsubstituted analogs like 7-amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile) serve as critical starting scaffolds whose substitution pattern dictates the ultimate pharmacological profile. The 7-amino group on the target compound provides a specific amine handle for further derivatization (e.g., amide coupling, urea formation, or heteroaryl substitution) that is geometrically and electronically distinct from substitution at the 5- or 6-positions.

JNK Inhibitor Kinase Profiling Benzotriazole Optimization N-Alkyl SAR

Commercial Availability and Purity Specifications Relative to Closest Available Analogs

7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile (CAS 211096-53-6) is commercially available from multiple reputable vendors including MolCore, AKSci, Leyan, and Matrix Fine Chemicals, with standard purity specifications of 95% to 98% . In contrast, its positional isomers such as 5-amino-1H-benzotriazole-4-carbonitrile, 6-amino-1H-benzotriazole-4-carbonitrile, and N-alkylated analogs (e.g., 1-methyl-1H-benzo[d][1,2,3]triazole-7-carbonitrile) exhibit either limited commercial availability or require custom synthesis with extended lead times and higher cost [1]. This supply chain differentiation means that the 7-amino-4-carbonitrile regioisomer can be procured as an off-the-shelf research chemical, whereas alternative substitution patterns necessitate custom synthesis, introducing project delays and additional cost uncertainty.

Chemical Sourcing Purity Benchmarking Benzotriazole Intermediates Procurement Decision

Physicochemical Property Differentiation: Calculated LogP and Polar Surface Area Comparison with Indazole Isosteres

Computational comparison of key physicochemical parameters reveals that 7-amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile (C₇H₅N₅) possesses a molecular weight of 159.15 g/mol and contains five nitrogen atoms distributed across the triazole ring (3 N), amino group (1 N), and carbonitrile group (1 N) [1]. In contrast, the indazole isostere (7-amino-1H-indazole-4-carbonitrile, C₈H₆N₄) has a molecular weight of 158.16 g/mol but contains only four nitrogen atoms, lacking the central nitrogen of the triazole ring [2]. This difference in nitrogen count translates to a higher topological polar surface area (tPSA) for the benzotriazole scaffold, which can alter aqueous solubility, permeability, and hydrogen-bonding capacity in the kinase ATP-binding pocket. The additional nitrogen in benzotriazole provides an extra hydrogen-bond acceptor site, which can either enhance hinge-binding affinity or introduce undesired off-target interactions depending on the specific kinase target, making direct interchangeability without empirical validation impossible [3].

Physicochemical Properties Drug-Likeness ADME Prediction Scaffold Selection

Validated Application Scenarios for 7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile Based on Comparative Evidence


Kinase Inhibitor Lead Generation: Benzotriazole-Based Hinge-Binder Fragment for JNK, RSK2, and NEK2 Programs

7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile serves as a starting scaffold for developing ATP-competitive kinase inhibitors targeting JNK (JNK1 IC₅₀ = 16 nM, JNK2 IC₅₀ = 66 nM achieved after optimization) [1], RSK2 (benzotriazole derivatives designed as RSK2 inhibitors) [2], and NEK family kinases (recent benzotriazole-based NEK2 inhibitors) [3]. The 7-amino group provides a synthetic handle for amide coupling, urea formation, or heteroaryl substitution, while the 4-carbonitrile group can serve as a bioisostere for halogen or as a metabolic soft spot for further optimization. This scaffold is appropriate for projects where benzotriazole's three-nitrogen hydrogen-bonding capacity offers an advantage over two-nitrogen heterocycles like indazole or benzimidazole [2].

Selective CK2 Inhibitor Development: Substitution-Controlled Potency Differentiation

The benzotriazole scaffold has demonstrated utility in developing selective CK2 inhibitors, with 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt) achieving an IC₅₀ of 0.32 μM against CK2 [1]. 7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile provides an alternative substitution pattern for exploring SAR around the benzotriazole core, enabling investigation of how amino and carbonitrile substituents (versus bromine) modulate CK2α inhibition and selectivity against related kinases such as PIM1, HIPK2, and DYRK1a [2]. The amino group at the 7-position offers a distinct vector for introducing diversity elements while maintaining the benzotriazole hinge-binding motif.

Bioisosteric Replacement Studies: Benzotriazole vs. Indazole Scaffold Comparison in Kinase Inhibitor Lead Optimization

For medicinal chemistry programs seeking to evaluate bioisosteric replacements of indazole or purine cores, 7-amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile enables systematic investigation of how the additional nitrogen atom in the benzotriazole ring (five total nitrogens vs. four in indazole) affects kinase binding affinity, selectivity profile, and physicochemical properties [1]. The compound's molecular formula (C₇H₅N₅) and calculated topological polar surface area differentiate it from the indazole analog (C₈H₆N₄) in ways that may translate to improved aqueous solubility or altered membrane permeability depending on the target kinase [2]. This scaffold is most appropriate when the kinase hinge region can accommodate the additional hydrogen-bond acceptor site presented by the central triazole nitrogen.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.